2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride
Description
2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride (CAS: 1185319-49-6) is a piperidine-pyridine derivative with a molecular formula of C₁₁H₁₈Cl₂N₂O and a molecular weight of 265.18 g/mol . Structurally, it consists of a pyridine ring linked via an oxymethyl group to a piperidine ring, with two hydrochloride salt moieties enhancing its water solubility and stability.
Properties
IUPAC Name |
2-(piperidin-4-yloxymethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11;;/h1-3,6,11-12H,4-5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKEFPZVXSPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671473 | |
| Record name | 2-{[(Piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-49-6 | |
| Record name | 2-{[(Piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine attacks the chloromethyl group, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique piperidine-pyridine structure allows for diverse chemical modifications, facilitating the development of new compounds with desired properties.
- Reactivity : It undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for creating derivatives that may exhibit different biological activities or improved pharmacological profiles.
Biology
- Receptor Interaction Studies : Research indicates that 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride interacts with specific receptors, particularly G protein-coupled receptors (GPCRs). This interaction is critical in understanding its potential therapeutic applications, especially as an antagonist in pain models .
- Enzyme Inhibition : The compound has shown promise in studies focused on enzyme inhibition. It can modulate the activity of enzymes involved in various metabolic pathways, making it relevant for drug discovery efforts aimed at targeting specific diseases.
Pharmaceuticals
- Drug Development : The compound's ability to influence biological pathways effectively makes it a candidate for further investigation in drug development. Its structural characteristics allow it to be tailored for specific therapeutic targets, enhancing its potential as a pharmaceutical agent.
- Analgesic Activity : Case studies have demonstrated that derivatives of this compound exhibit significant analgesic properties in animal models, suggesting its potential use in pain management therapies .
Case Studies
- TRPV1 Antagonism : A study explored the structure-activity relationship (SAR) of this compound derivatives as antagonists of TRPV1 receptors. The findings indicated that modifications at specific positions on the piperidine ring significantly influenced antagonistic potency, demonstrating the compound's relevance in pain management research .
- Enzyme Modulation : Another investigation focused on the compound's effect on various enzyme systems. It was found to inhibit certain enzymes involved in metabolic pathways associated with chronic diseases, suggesting its potential role in therapeutic applications targeting these conditions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride and analogous compounds:
Key Observations:
The chloro-pyridine substituent in 2-chloro-5-(piperidin-4-yloxymethyl)pyridine dihydrochloride introduces electron-withdrawing effects, which may influence reactivity and solubility . The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine hydrochloride significantly enhances hydrophobicity, reducing water solubility compared to the pyridyloxymethyl group in the target compound .
Salt Form Differences: The dihydrochloride salt of the target compound improves aqueous solubility compared to the mono-hydrochloride form of 4-(diphenylmethoxy)piperidine .
Physicochemical and Pharmacological Implications
- Solubility: The dihydrochloride salt of the target compound enhances solubility in polar solvents compared to neutral or mono-salt analogues .
- Bioactivity : Piperidine-pyridine hybrids are explored for antiviral properties (e.g., alphavirus replication inhibition in ). Structural variations, such as chloro or phenyl substituents, may modulate target affinity and metabolic stability .
- Thermal Properties : Pyridine derivatives with bulky substituents (e.g., diphenylmethoxy in ) exhibit higher melting points (>250°C) compared to simpler analogues, though data for the target compound is unavailable .
Biological Activity
2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications in various fields, including pharmaceuticals and agricultural chemistry.
The compound can be represented by the chemical formula . Its unique structure allows for specific interactions with biological targets, which is critical for its pharmacological effects.
Pharmacological Applications
- Neurological Disorders : Research indicates that this compound serves as an important intermediate in synthesizing drugs targeting neurological conditions, particularly those involving receptor modulation and enzyme inhibition .
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a series of related compounds were evaluated for their ability to inhibit the growth of cancer cell lines, showing promising results against triple-negative breast cancer cells (MDA-MB-231) through glutaminase inhibition .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with some derivatives showing efficacy in reducing inflammation markers in vivo models .
- Receptor Binding : The compound has been shown to interact with various receptors, including histamine receptors, which may contribute to its therapeutic effects in treating allergies and other inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the piperidine moiety and its substitution patterns in determining the biological activity of the compound. Variations in the substituents on the pyridine ring significantly influence the binding affinity and selectivity for target receptors.
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| This compound | Antitumor, Anti-inflammatory | Key intermediate in drug synthesis |
| Related pyridine derivatives | Glutaminase inhibition | Effective against MDA-MB-231 cells |
| Piperidine analogs | Histamine receptor antagonism | Potential treatment for allergic reactions |
Case Studies
- Inhibition of Glutaminase : A case study focused on the synthesis of novel glutaminase inhibitors derived from piperidine showed that this compound could significantly inhibit glutaminase activity in cancer cells, leading to reduced cell proliferation .
- Inflammation Models : In vivo studies using animal models demonstrated that compounds based on this structure could reduce inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
